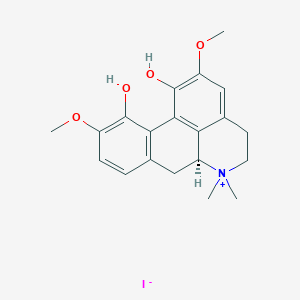

Magnoflorine iodide

Vue d'ensemble

Description

- Il est naturellement distribué dans diverses espèces végétales, y compris Acorus calamus, et a été étudié pour ses propriétés pharmacologiques .

- Le composé a suscité un intérêt en raison de ses effets anti-inflammatoires, antifongiques, antioxydants et antidiabétiques.

- Explorons maintenant ses méthodes de préparation et sa production industrielle.

Iodure de (+)-magnoflorine : ) appartient à la classe des alcaloïdes benzylisoquinoléiques quaternaires (BIA).

Méthodes De Préparation

Voies de synthèse : Alors que les sources naturelles fournissent de l’iodure de (+)-magnoflorine, des méthodes synthétiques sont également employées.

Conditions de réaction :

Production industrielle :

Analyse Des Réactions Chimiques

Types de réactions :

Réactifs et conditions courants :

Produits majeurs :

Applications de la Recherche Scientifique

- L’iodure de (+)-magnoflorine trouve des applications dans :

Chimie : En tant que composé modèle pour les études d’alcaloïdes.

Biologie : L’investigation de ses effets sur les voies de signalisation cellulaire.

Médecine : Thérapies antifongiques et antidiabétiques potentielles.

Industrie : Développement de médicaments à base de produits naturels.

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Magnoflorine iodide has demonstrated promising anticancer effects across various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in aggressive cancer types such as lung (NCI-H1299) and breast (MDA-MB-468) cancers. For instance, one study reported that Magnoflorine significantly reduced the viability of these cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations .

Case Studies

- Ovarian Cancer : Magnoflorine enhances the sensitivity of ovarian cancer cells to cisplatin, a common chemotherapy drug. It was observed to inhibit protective autophagy mechanisms that cancer cells often use to resist treatment .

- Lung Cancer : In NCI-H1299 lung cancer cells, Magnoflorine treatment led to a significant increase in apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Therapeutic Mechanisms

this compound exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby ameliorating conditions characterized by chronic inflammation .

Research Findings

- Diabetic Nephropathy : In animal models, Magnoflorine effectively reduced renal inflammation and fibrosis induced by high glucose levels. This was attributed to its ability to inhibit lysine-specific demethylase 3A (KDM3A), which plays a role in inflammatory responses .

- Acute Lung Injury : In experiments involving lipopolysaccharide (LPS)-induced acute lung injury, treatment with Magnoflorine significantly mitigated lung tissue damage and inflammation markers .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage in neuronal cells .

Case Study

A recent study developed Magnoflorine-loaded chitosan-collagen nanocapsules aimed at enhancing its delivery across the blood-brain barrier. The encapsulated form showed improved antioxidative efficacy, suggesting potential applications in treating neurodegenerative diseases .

Neuroprotective Effects

Magnoflorine's neuroprotective capabilities are particularly relevant given the increasing prevalence of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for therapies targeting conditions like Alzheimer's disease.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against lung and ovarian cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Mitigates renal inflammation in diabetic models |

| Antioxidant | Scavenges free radicals | Enhances neuronal protection in oxidative stress |

| Neuroprotective | Potential for treating neurodegenerative diseases | Improved delivery via nanocapsules |

Mécanisme D'action

Cibles et voies :

Comparaison Avec Des Composés Similaires

Composés similaires :

Activité Biologique

Magnoflorine iodide is a quaternary aporphine alkaloid derived from various plant sources, notably Berberis cretica. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This article explores these activities in detail, supported by data tables and case studies from recent research.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against several cancer cell lines, including lung (NCI-H1299), breast (MDA-MB-468), glioma (T98G), and rhabdomyosarcoma (TE671) cells.

Case Study: Anticancer Mechanisms

A study conducted by researchers utilized MTT and BrdU assays to assess cell viability and proliferation after treatment with this compound. The findings indicated that:

- Cell Viability : this compound significantly reduced cell viability in a dose-dependent manner.

- Induction of Apoptosis : Flow cytometry analysis demonstrated that this compound induced apoptosis in cancer cells.

- Cell Cycle Arrest : The compound caused cell cycle arrest in the S/G2 phases, further inhibiting cancer cell proliferation .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| NCI-H1299 (Lung) | 10 | Induces apoptosis, cell cycle arrest |

| MDA-MB-468 (Breast) | 8 | Induces apoptosis, inhibits proliferation |

| T98G (Glioma) | 7 | Induces apoptosis |

| TE671 (Rhabdomyosarcoma) | 9 | Cell cycle arrest |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research has shown that it can modulate inflammatory responses in various models.

Case Study: In Vivo Anti-inflammatory Effects

In a rat model of diabetic nephropathy, this compound was found to:

- Reduce Inflammation : Histopathological analysis indicated a decrease in inflammatory markers.

- Fibrosis Suppression : The compound effectively suppressed fibrosis in renal tissues .

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Control Group | Magnoflorine Group |

|---|---|---|

| Inflammatory Markers | High | Significantly Reduced |

| Fibrosis Score | Moderate | Low |

3. Antioxidant Activity

The antioxidant properties of this compound have been investigated extensively. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study on neuroblastoma SH-SY5Y cells demonstrated that:

- Oxidative Stress Reduction : this compound exhibited an IC50 value of <25 µg/mL for antioxidant activity.

- Neuroprotection : It protected neuronal cells from oxidative damage without significant cytotoxicity .

Table 3: Antioxidant Activity of this compound

| Treatment | IC50 (µg/mL) | Effect on SH-SY5Y Cells |

|---|---|---|

| Magnoflorine | <25 | Significant protection against oxidative stress |

4. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies indicate that it has favorable absorption characteristics.

Key Findings

Propriétés

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195420 | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-43-4 | |

| Record name | Magnoflorine, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNOFLORINE IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.